molecular formula C10H7BrN2O4 B1413824 Methyl 3-bromo-2-cyano-5-nitrophenylacetate CAS No. 1807021-26-6

Methyl 3-bromo-2-cyano-5-nitrophenylacetate

Cat. No.: B1413824
CAS No.: 1807021-26-6
M. Wt: 299.08 g/mol
InChI Key: AEXYABXTVMGOQJ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-cyano-5-nitrophenylacetate is an organic compound with the molecular formula C10H7BrN2O4 It is a derivative of phenylacetate, characterized by the presence of bromine, cyano, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-2-cyano-5-nitrophenylacetate can be synthesized through a multi-step process involving the bromination, nitration, and cyano group introduction to a phenylacetate derivative. One common method involves the following steps:

    Bromination: The starting material, methyl phenylacetate, is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

    Nitration: The brominated intermediate is then nitrated using a mixture of concentrated sulfuric acid and nitric acid.

    Cyano Group Introduction: The nitro-bromo intermediate undergoes a nucleophilic substitution reaction with a cyanide source, such as sodium cyanide, to introduce the cyano group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize product purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-cyano-5-nitrophenylacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium cyanide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in methanol.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Nucleophilic Substitution: Substituted phenylacetates with various functional groups replacing the bromine atom.

    Reduction: Amino derivatives of phenylacetate.

    Hydrolysis: 3-bromo-2-cyano-5-nitrophenylacetic acid.

Properties

IUPAC Name

methyl 2-(3-bromo-2-cyano-5-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-17-10(14)3-6-2-7(13(15)16)4-9(11)8(6)5-12/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXYABXTVMGOQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)[N+](=O)[O-])Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-bromo-2-cyano-5-nitrophenylacetate
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